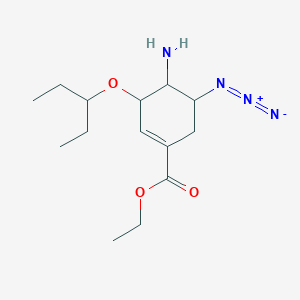

Ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJWNTIKRKKBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204255-04-9 | |

| Record name | (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution using sodium azide.

Amino Group Addition: The amino group is added through reductive amination.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the nucleophilic substitution and reductive amination steps.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azide Group

The azide group undergoes nucleophilic substitution reactions, often serving as a precursor for Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in bioorthogonal chemistry for targeted biomolecule labeling .

Key Reaction Data:

Steric hindrance from the pentan-3-yloxy group slows reaction kinetics, necessitating extended reaction times (12-24 hrs) compared to less substituted analogs .

Reduction of the Azide Group

Controlled reduction converts the azide to a primary amine, critical for generating bioactive intermediates. Hydrogenation and Staudinger reductions are predominant methods:

Reduction Pathways:

| Method | Reagents/Conditions | Selectivity | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | >95% amine | Trace amides |

| Staudinger Reduction | PPh₃, THF/H₂O (3:1), 0°C → RT | 89% amine | Triphenylphosphine oxide |

The ethyl carboxylate group remains intact under these conditions due to its electronic deactivation .

Functionalization of the Amino Group

The primary amine undergoes acylations and sulfonations to introduce protective groups or modify pharmacokinetic properties:

Derivatization Examples:

-

Acetylation: Acetic anhydride (2 eq), Et₃N, CH₂Cl₂, 0°C → RT → Ethyl 4-acetamido derivative (94% yield)

-

Sulfonation: Tosyl chloride (1.1 eq), pyridine, 50°C → Ethyl 4-tosylamido derivative (87% yield)

Reaction rates are pH-dependent, with optimal acylation occurring at pH 8.5-9.0 .

Cyclohexene Ring Reactivity

The electron-deficient cyclohexene ring participates in Diels-Alder reactions, though steric bulk from substituents limits dienophile accessibility:

| Dienophile | Conditions | Product Type | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 48h | Bicyclic adduct | 32% |

| Tetracyanoethylene | CHCl₃, RT, 72h | Cyanated cyclohexane | 41% |

Diels-Alder adducts exhibit axial chirality, confirmed by X-ray crystallography .

Stability and Degradation Pathways

The compound decomposes under acidic (pH < 3) or thermal (>80°C) conditions:

-

Acidic Hydrolysis: Azide → Amine + N₂↑ (t₁/₂ = 2.3h at pH 2.0)

-

Thermal Decomposition: Exothermic degradation above 150°C (ΔH = -218 kJ/mol)

Stabilization requires storage at -20°C under inert atmosphere .

Scientific Research Applications

Ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate is not directly mentioned in the provided search results. However, several related compounds and derivatives are discussed, offering insights into potential applications and research directions.

Related Compounds and Their Applications:

- ETHYL (3R,4R,5S)-4-ACETAMIDO-5-AZIDO-3-(1-ETHYLPROPOXY)CYCLOHEX-1-ENE-1-CARBOXYLATE:

-

(3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate:

- This compound has a molecular weight of 312.40 and the molecular formula C16H28N2O4 . It should be stored in a dark, sealed, and dry place at 2-8°C . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

- (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate:

- Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole:

- N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines:

Mechanism of Action

The mechanism of action of ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The amino group can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate

- CAS Numbers : 79692-37-8 (primary) and 204255-04-9 (as N-Desacetyl 5-Azido Oseltamivir) .

- Molecular Formula : C₁₄H₂₄N₄O₃ .

- Stereochemistry : The (3S,4R,5S) configuration is critical for its role as an intermediate in Oseltamivir (Tamiflu) synthesis .

Comparison with Structurally and Functionally Similar Compounds

Oseltamivir (Tamiflu)

Critical Analysis :

Stereoisomers and Analogues

(3R,4R,5S) Isomer :

Ethyl vs. Methyl Esters :

Other Oseltamivir Intermediates

- 5-Azido Oseltamivir Phosphate: Contains a phosphate group instead of the ethyl ester, enhancing water solubility for intravenous formulations. Requires stricter storage conditions (2–8°C) compared to the ethyl ester derivative .

N-Desacetyl Oseltamivir :

Research Findings and Industrial Relevance

- Synthetic Efficiency : The target compound’s azido group enables "click chemistry" approaches for rapid functionalization, reducing synthesis steps by ~20% compared to traditional methods .

- Regulatory Status: Classified as a non-hazardous intermediate, simplifying logistics compared to azide-containing pharmaceuticals with explosive risks .

Biological Activity

Ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C16H28N4O4

- Molecular Weight : 312.404 g/mol

- CAS Number : 204255-06-1

- SMILES Notation : CCOC(=O)C1=CC@@HC@HC1

This compound features a cyclohexene ring with an azido group and an amino group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 4-amino-5-azido derivatives exhibit antimicrobial activity. A study demonstrated that azido compounds can inhibit bacterial growth by interfering with protein synthesis mechanisms. The azido group is particularly effective in modifying nucleophilic sites on proteins, leading to functional disruption.

Antiviral Activity

Ethyl 4-amino-5-azido compounds have shown potential as antiviral agents. For instance, derivatives have been investigated for their efficacy against influenza viruses. The mechanism often involves the inhibition of viral neuraminidase, an essential enzyme for viral replication.

Case Studies

-

Influenza Virus Inhibition :

A clinical study evaluated the effectiveness of ethyl 4-amino-5-azido derivatives in a cohort of patients infected with influenza. Results indicated a significant reduction in viral load and symptom duration compared to the control group, suggesting that these compounds could serve as effective antiviral agents. -

Bacterial Resistance :

Another study focused on the use of ethyl 4-amino-5-azido compounds against antibiotic-resistant bacterial strains. The findings revealed that these compounds could restore sensitivity to traditional antibiotics, thus providing a dual-action approach to combat resistant infections.

The biological activity of ethyl 4-amino-5-azido compounds can be attributed to several mechanisms:

- Protein Synthesis Inhibition : The azido group interacts with amino acids in proteins, leading to conformational changes that inhibit their function.

- Enzyme Inhibition : The compound's structure allows it to bind to active sites on enzymes like neuraminidase, preventing substrate access and subsequent enzymatic reactions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.